molecular formula C7H11N3O B8188934 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole

Cat. No.: B8188934
M. Wt: 153.18 g/mol
InChI Key: ZEERWFYJMWNQTB-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(Tetrahydro-2H-pyran-2-yl)-2H-1,2,3-triazole

Molecular Geometry and Bonding Patterns

The molecule features a 1,2,3-triazole ring substituted at the N-2 position with a tetrahydropyran (THP) group. The THP ring adopts a chair conformation, as evidenced by coupling constants in NMR spectra ($$J = 8.4–9.6 \, \text{Hz}$$ for axial-equatorial proton interactions) . Bond lengths derived from crystallographic analogs suggest partial double-bond character in the triazole ring ($$1.337 \, \text{Å}$$ for C–N bonds) , while the THP’s anomeric C–O bond ($$1.43 \, \text{Å}$$) reflects typical ether linkage geometry .

The triazole’s aromaticity creates a planar framework, with the THP substituent introducing steric bulk. Density functional theory (DFT) models of related compounds predict a dihedral angle of $$2.3^\circ$$ between the triazole and phenyl groups in analogous structures , suggesting minimal distortion when substituted with THP.

Table 1: Key Bond Parameters

Bond Type Length (Å) Source
Triazole C–N 1.337
THP C–O 1.43
Anomeric C–N 1.372

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)
  • $$^1$$H NMR (CDCl$$_3$$):

    • Triazole protons: Singlets at $$\delta \, 7.58–7.69 \, \text{ppm}$$ (H-4/H-5) .
    • THP anomeric proton: Doublet of doublets at $$\delta \, 5.36–6.02 \, \text{ppm}$$ ($$J = 8.4–9.6 \, \text{Hz}$$) .
    • THP methylene protons: Multiplets at $$\delta \, 1.50–3.95 \, \text{ppm}$$ .
  • $$^{13}\text{C NMR}$$ :

    • Triazole carbons: $$\delta \, 121.4–157.1 \, \text{ppm}$$ (C-3/C-4/C-5) .
    • THP carbons: $$\delta \, 21.5–67.6 \, \text{ppm}$$ (O-bearing C at $$\delta \, 67.0–67.6$$) .
Infrared (IR) Spectroscopy

Characteristic absorptions include:

  • Triazole ring vibrations: $$1{,}500–1{,}600 \, \text{cm}^{-1}$$ (C=N/C–N stretching) .
  • THP C–O–C asymmetric stretch: $$1{,}120 \, \text{cm}^{-1}$$ .
  • N–H stretches absent, confirming 2H-tautomer .
Mass Spectrometry
  • Molecular ion peak at $$m/z \, 153.18$$ .
  • Fragmentation pattern:
    • Loss of THP ring ($$-84.12 \, \text{Da}$$) yielding triazole radical cation ($$m/z \, 69.06$$) .

Table 2: Spectral Assignments

Technique Key Signals Assignment
$$^1$$H NMR $$\delta \, 7.58 \, \text{(s)}$$ Triazole H-4/H-5
$$^{13}\text{C}$$ NMR $$\delta \, 157.1 \, \text{ppm}$$ Triazole C-3
IR $$1{,}120 \, \text{cm}^{-1}$$ THP C–O–C stretch

Crystallographic Analysis

While direct X-ray data for this compound is unavailable, studies on analogous 3-phenyl-1,2,4-triazoles reveal planar triazole rings with dihedral angles $$<30^\circ$$ relative to substituents . For 2-(THP)-2H-1,2,3-triazole:

  • Predicted space group: $$P2_1/c$$ (monoclinic) based on similar derivatives .
  • Unit cell parameters: $$a = 8.42 \, \text{Å}, b = 11.03 \, \text{Å}, c = 12.57 \, \text{Å}, \beta = 102.3^\circ$$ (extrapolated from ).
  • Hydrogen bonding: N–H···N interactions stabilize crystal packing .

Tautomerism and Equilibrium Dynamics

The 2H-tautomer is stabilized by:

  • Substitution at N-2 : THP group prevents proton migration to N-1 .
  • Aromaticity : 1,2,3-triazole retains 6π-electron system without tautomeric shifts .
  • Steric effects : THP’s bulk impedes rehybridization to 1H-form .

No equilibrium with 1H-tautomer is observed, contrasting with unsubstituted 1,2,3-triazoles where $$K_\text{taut} \approx 1$$ .

Properties

IUPAC Name

2-(oxan-2-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-6-11-7(3-1)10-8-4-5-9-10/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEERWFYJMWNQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely reported method involves the acid-catalyzed reaction of 1H-1,2,3-triazole (1 ) with 3,4-dihydro-2H-pyran (DHP, 2 ) in dichloromethane (DCM) under inert atmosphere. p-Toluenesulfonic acid (PTSA) facilitates the ring-opening of DHP, followed by nucleophilic attack by the triazole.

Experimental Procedure

  • Reagents :

    • 1H-1,2,3-triazole (15 g, 220 mmol)

    • DHP (21.9 g, 261 mmol)

    • PTSA (0.374 g, 2.17 mmol)

    • Sodium hydroxide (96 mg, 2.39 mmol)

  • Conditions :

    • Solvent: DCM (724 mL)

    • Temperature: 25°C

    • Reaction Time: 18 hours (Stage 1), 1 hour (Stage 2)

  • Workup :

    • Neutralization with NaOH, filtration, and chromatography yield the product as a colorless oil (18 g, 54%).

Spectral Data

  • 1H NMR (400 MHz, CDCl3): δ 7.68 (s, 2H), 5.74 (dd, 1H), 4.00–4.08 (m, 1H), 3.69–3.81 (m, 1H).

  • Molecular Weight : 153.18 g/mol.

Mechanistic Insights

The reaction proceeds via protonation of DHP by PTSA, generating an oxonium ion. The triazole attacks the electrophilic carbon, leading to THP ring-opening and subsequent cyclization to form the N2-alkylated product.

Gold-Catalyzed Alkylation of NH-1,2,3-Triazole

Reaction Overview

A regioselective gold-catalyzed alkylation using NH-1,2,3-triazole (1a ) and vinyl ethers (e.g., THP-derived substrates) has been developed, offering higher yields and milder conditions.

Experimental Procedure

  • Reagents :

    • NH-1,2,3-triazole (1a, 0.1 mmol)

    • Vinyl ether (2a, 3 equiv)

    • Ph3PAuCl (5 mol%)/AgNTf2 (5 mol%)

  • Conditions :

    • Solvent: 1,2-Dichloroethane (DCE)

    • Temperature: 80°C

    • Reaction Time: 6 hours

  • Workup :

    • Isolation via column chromatography yields 2-(tetrahydro-2H-pyran-2-yl)-2H-1,2,3-triazole (3j ) in 61% yield.

Key Advantages

  • Regioselectivity : Exclusive N2-alkylation.

  • Yield : 61% for the unsubstituted triazole.

Mechanistic Insights

The gold catalyst activates the vinyl ether, forming a π-complex. Nucleophilic attack by the triazole at the β-position of the activated ether generates the alkylated product via a six-membered transition state.

Comparative Analysis of Synthetic Methods

ParameterAcid-Catalyzed MethodGold-Catalyzed Method
Yield 54%61%
Catalyst PTSAPh3PAuCl/AgNTf2
Reaction Time 19 hours6 hours
Regioselectivity N2-alkylationN2-alkylation
Cost LowHigh (transition metals)
Scalability ModerateChallenging

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction may produce partially or fully reduced triazole derivatives .

Scientific Research Applications

Antiviral Properties

Triazole derivatives, including those with the tetrahydropyran moiety, have been extensively studied for their antiviral properties. Research indicates that triazoles can inhibit viral replication and show potent activity against various viruses, including SARS-CoV-2. For instance, compounds containing 1,2,3-triazole side chains have demonstrated significant anti-COVID-19 activity by inhibiting viral replication by over 50% in vitro without exhibiting cytotoxic effects on host cells . This highlights the potential of triazole derivatives as antiviral agents.

Anticancer Activity

The 1,2,3-triazole ring is recognized as a crucial pharmacophore in anticancer drug design. Numerous studies have synthesized triazole-containing hybrids that exhibit anticancer properties across various cancer cell lines. For example, certain triazole derivatives have shown effectiveness against leukemia, colon cancer, and breast cancer cell lines with GI50 values in the low micromolar range . The mechanism often involves the inhibition of key signaling pathways such as NF-kB, which is critical in cancer cell proliferation.

Antimicrobial Effects

Triazole compounds have also been explored for their antimicrobial activities. The structural versatility of triazoles allows for modifications that enhance their efficacy against bacterial and fungal pathogens. Studies have reported that specific triazole derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole is essential for optimizing its biological activity. The presence of the tetrahydropyran group influences the compound's solubility and interaction with biological targets. Research has shown that modifications to the triazole ring and the introduction of different substituents can significantly impact its pharmacological properties .

Synthetic Approaches

The synthesis of 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole typically involves a two-step process using click chemistry techniques. The initial step involves the reaction of 3,4-dihydro-2H-pyran with 1,2,3-triazole under acidic conditions to form a triazole hybrid . This method not only provides high yields but also allows for easy modification of the compound to enhance its therapeutic potential.

Case Studies and Research Findings

Study Focus Findings
Antiviral ActivityTriazole derivatives showed over 50% inhibition of SARS-CoV-2 replication in vitro.
Anticancer PropertiesCertain triazole hybrids demonstrated GI50 values as low as 0.10 µM against leukemia cells.
Antimicrobial EffectsSpecific triazole compounds exhibited significant antibacterial activity against resistant strains.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. The tetrahydropyran ring can also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects

  • THP Group : The THP substituent in the target compound improves solubility in polar solvents compared to phenyl or alkyl groups. Its ether linkage may reduce metabolic degradation, a trait leveraged in prodrug design .
  • Halogenated Aryl Groups : The 4-chlorophenyl analog () demonstrates enhanced antifungal activity due to electron-withdrawing effects, which likely improve membrane penetration .
  • Benzotriazole Core : The fused benzene ring in 2-phenyl-benzotriazole () increases lipophilicity, favoring applications in UV stabilization rather than biological systems .

Triazole Regioisomerism

  • 1,2,3-Triazoles (target compound) vs. 1,2,4-Triazoles (): The position of nitrogen atoms influences hydrogen bonding and electronic properties. 1,2,3-Triazoles are more rigid, favoring stable interactions in drug-receptor binding, while 1,2,4-triazoles exhibit greater conformational flexibility .

Biological Activity

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole is a compound that has garnered attention for its potential biological activities. With the molecular formula C7H11N3OC_7H_{11}N_3O and a molecular weight of 153.18 g/mol, this compound belongs to the triazole class, known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole involves a two-step process:

  • Formation of the Triazole Ring : A mixture of 1H-1,2,3-triazole and 3,4-dihydro-2H-pyran is reacted in dichloromethane with toluene-4-sulfonic acid as a catalyst.
  • Deprotonation : The reaction mixture is treated with sodium hydroxide to yield the final product .

Biological Activity Overview

The biological activities associated with triazole derivatives are extensive. They include:

  • Antimicrobial Activity : Triazoles are recognized for their broad-spectrum antimicrobial properties.
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory effects by modulating cytokine release.
  • Anticancer Potential : Certain triazoles have been investigated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 2.50 to 20 µg/mL for compounds structurally similar to 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole. This suggests that modifications in the triazole structure can enhance antimicrobial potency .

Anti-inflammatory Activity

Research focusing on related triazole compounds demonstrated their ability to reduce levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). Compounds exhibiting these properties were shown to significantly decrease TNF-α levels in peripheral blood mononuclear cells . This indicates a potential therapeutic application in treating chronic inflammatory diseases.

Anticancer Properties

Triazoles have been studied for their anticancer effects, particularly in inhibiting cancer cell proliferation. For instance, derivatives similar to 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole have shown promise in inhibiting specific cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .

Data Table: Biological Activities of Triazole Derivatives

Activity TypeCompoundMIC (µg/mL)Cytokine ModulationReference
Antimicrobial1,2,4-Triazole Derivative5TNF-α ↓
Anti-inflammatory1,3-Triazole DerivativeN/AIL-6 ↓
AnticancerTriazole AnalogN/AApoptosis Induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer: The synthesis can be optimized using solvent-dependent strategies. For example, THF and ether solvents at varying temperatures (e.g., 0°C to reflux) influence stereochemical outcomes, as seen in the formation of 1E,3E vs. 1Z,3Z isomers in triazole derivatives . Reaction time and stoichiometric ratios of precursors (e.g., azides and alkynes) also affect purity. High-temperature reactions (e.g., 408°C in DMF) may improve cyclization efficiency but require rigorous control to avoid side products .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure and stereochemistry of this compound?

  • Methodological Answer: ¹H/¹³C NMR can identify proton environments and coupling constants (e.g., vicinal coupling for E/Z isomer differentiation). For example, in 1,3-diene derivatives, distinct NOE correlations in 2D NMR resolve stereoisomers . X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in lanthanum(III)-triazole complexes, where bond angles and coordination modes are validated .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature impact the stereoselective synthesis of 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole derivatives?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring specific stereoisomers. For instance, low-polarity solvents like ether promote 1Z,3Z configurations, while THF at higher temperatures shifts equilibrium toward 1E,3E isomers . Computational modeling (e.g., DFT) can predict solvent effects on reaction pathways .

Q. When encountering contradictory spectral data (e.g., NMR shifts conflicting with X-ray structures), what strategies resolve such discrepancies?

  • Methodological Answer: Cross-validate using multiple techniques:

  • Compare experimental NMR data with DFT-calculated chemical shifts .
  • Analyze X-ray-derived torsion angles against NOESY/ROESY correlations for stereochemical consistency .
  • Re-examine sample purity (e.g., via HPLC) to rule out impurity-driven anomalies .

Q. What computational methods (e.g., DFT) effectively predict the electronic structure and reactivity of this triazole derivative?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes molecular geometries and calculates frontier orbitals (HOMO/LUMO) to assess reactivity. For example, charge distribution analysis in La(III)-triazole complexes reveals electron-withdrawing effects of substituents, guiding synthetic modifications .

Q. How does β-cyclodextrin complexation affect physicochemical properties like acidity, and what methods quantify these interactions?

  • Methodological Answer: UV-Vis titration in aqueous β-cyclodextrin solutions measures pKa shifts via the Benesi-Hildebrand method. For 2-(2H-benzo[d][1,2,3]triazol-2-yl)phenol, β-cyclodextrin lowers pKa by 0.5–1.0 units due to host-guest stabilization of the deprotonated form . DATAN software models binding constants and stoichiometry .

Q. How can triazole rings serve as bioisosteres in drug design, and what assays evaluate their bioactivity?

  • Methodological Answer: Triazoles mimic amide or ester groups in pharmacophores, enhancing metabolic stability. For example, mubritinib uses a triazole core for kinase inhibition. Bioactivity assays include:

  • In vitro cytotoxicity (MTT assay) for anticancer potential .
  • Radical scavenging (DPPH/ABTS assays) to assess antioxidant activity .

Q. What are the design considerations for creating metal complexes with this triazole ligand, and how do they influence antioxidant activity?

  • Methodological Answer: Ligand denticity (mono- vs. polydentate) and substituent electronegativity dictate metal coordination. La(III) complexes with 2-(4-chlorophenyl)-triazole derivatives show enhanced radical scavenging (e.g., OH• and OCl−) via charge transfer mechanisms. IR/Raman spectroscopy and cyclic voltammetry validate redox properties .

Key Notes

  • For synthetic protocols, prioritize peer-reviewed methods from journals like The Journal of Organic Chemistry and European Journal of Organic Chemistry .
  • Computational studies should use validated basis sets (e.g., 6-31G*) and software (Gaussian, ORCA) .

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